molecular formula C23H22FN5O3 B3612585 1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE

1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3612585
M. Wt: 435.5 g/mol
InChI Key: OPNXKQYSIVHRIP-UHFFFAOYSA-N
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Description

1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorobenzamide moiety

Preparation Methods

The synthesis of 1-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorobenzamide and piperidine moieties. Common synthetic routes include:

Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1-[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c24-19-9-5-4-8-17(19)22(31)27-21-18(14-26-29(21)16-6-2-1-3-7-16)23(32)28-12-10-15(11-13-28)20(25)30/h1-9,14-15H,10-13H2,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNXKQYSIVHRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE

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